molecular formula C6H14N2O2.ClH<br>C6H15ClN2O2 B1582969 L-Lysine dihydrochloride CAS No. 657-26-1

L-Lysine dihydrochloride

Cat. No. B1582969
CAS RN: 657-26-1
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-JEDNCBNOSA-N
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Description

L-Lysine dihydrochloride is an essential amino acid . It’s often used in a wide range of applications including as a supplement in cell culture media, a substrate of enzymes such as L-lysine oxidase, a component of poly-lysine polymers, and a substrate for oxidation and glycation mechanism studies .


Synthesis Analysis

This compound has been used in the synthesis of hyperbranched polylysine using the N-hydroxysuccinimide ester of this compound as an AB2 building block .


Molecular Structure Analysis

The molecular formula of this compound is C6H16Cl2N2O2 . The molecular weight is 219.11 .


Chemical Reactions Analysis

L-Lysine reacts with various compounds. For example, it reacts with anhydride in a nucleophilic substitution reaction (acylation). It also reacts with high specificity and yield toward ethylacetimidate in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

This compound is a white to faint yellow solid . It has a melting point of 200-206 °C . It’s soluble in water .

Scientific Research Applications

  • Metabolism Studies : L-Lysine dihydrochloride has been used in studying protein and peptide metabolism. For instance, Borsook and Deasy (1948) investigated the metabolism of lysine, focusing on its synthesis and resolution into L and D isomers in the presence of guinea pig liver homogenate (Borsook & Deasy, 1948).

  • Bacterial Enzyme Activity : The compound has been utilized in studies of bacterial enzymes. White, Kelly, Suffling, and Work (1964) prepared dihydrochloride from L-cysteine to study the activity of bacterial diaminopimelate decarboxylase under different growth conditions (White, Kelly, Suffling, & Work, 1964).

  • Nutritional Enhancement : Flodin (1993) reviewed the benefits of lysine supplementation in cereal foods, highlighting the availability of commercial L-lysine monohydrochloride and its potential benefits in improving the nutritional quality of food (Flodin, 1993).

  • Cross-Linking in Biomaterials : The use of L-lysine in the design of biomaterials was explored by Mikolasch et al. (2010). They investigated the laccase-catalyzed cross-linking between L-lysine and dihydroxylated aromatics, potentially useful for medical or industrial applications (Mikolasch et al., 2010).

  • Agricultural Chemistry : Kondo, Shimizu, and Murata (1982) synthesized lysine derivatives connected with dicarboxylic acid, one of which demonstrated a significant inactivating effect on phages. This suggests potential applications in agriculture and food preservation (Kondo, Shimizu, & Murata, 1982).

  • Polymer Science : Alborzi, Zahmatkesh, Zare, and Sadeghi (2011) worked on the microwave-assisted synthesis of l-lysine-derived poly (amide-imide)s, demonstrating their optical activity and solubility in polar aprotic solvents, indicating potential applications in material science (Alborzi, Zahmatkesh, Zare, & Sadeghi, 2011).

  • Biosynthesis in Plants : The role of L-lysine in the biosynthesis pathways of higher plants has been studied extensively, providing insights into improving the nutritional quality of plant-based foods (Mazelis & Whatley, 1977; Wallsgrove & Mazelis, 1980).

Safety and Hazards

L-Lysine dihydrochloride is possibly safe for most people when taken in doses up to 3000 mg daily for up to one year. It can cause side effects such as stomach pain and diarrhea . It’s advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

L-Lysine plays a key role in a biocatalytic–organocatalytic process reported by Kelsey N. Stewart, Emily G. Hicks, and Dylan W. Domaille at the Colorado School of Mines. They developed a process in which they combined the bacterium Gluconobacter oxidans and lysine as cocatalysts for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes . This suggests that L-Lysine dihydrochloride has potential for future applications in biocatalysis.

Biochemical Analysis

Biochemical Properties

L-Lysine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate for the enzyme L-lysine oxidase (EC 1.4.3.14) . In the context of metabolic pathways, it is involved in the synthesis of cadaverine, a polyamine, through the decarboxylation of L-lysine .

Cellular Effects

This compound influences various cellular processes. For instance, it has been shown to have a significant impact on glucose and lipid metabolism by modifying key enzymes and proteins . It also plays a role in the formation of proteins, which is crucial for cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it serves as a substrate for L-lysine oxidase, contributing to the enzyme’s catalytic mechanism . It also participates in the biosynthesis of cadaverine, a process that involves its decarboxylation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its role in the biosynthesis of cadaverine involves a time-dependent process of decarboxylation

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study showed that L-Lysine supplementation prevented hypertensive kidney disease in rats

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the biosynthesis of cadaverine, a process that involves its decarboxylation . This pathway involves interactions with various enzymes and cofactors.

properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hydrochloride
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InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1
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InChI Key

BVHLGVCQOALMSV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26124-78-7, 28826-16-6, 56-87-1 (Parent)
Record name L-Lysine, hydrochloride (1:1), homopolymer
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Record name Poly(L-lysine) hydrochloride
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Record name Lysine hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID9029198
Record name L-(+)-Lysine monohydrochloride
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Molecular Weight

182.65 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Lysine monohydrochloride
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CAS RN

10098-89-2, 657-27-2, 657-26-1
Record name L-Lysine, hydrochloride
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Record name L-Lysine, dihydrochloride
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Record name Lysine hydrochloride [USAN:USP:JAN]
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Record name L-Lysine, hydrochloride (1:?)
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Record name LYSINE HYDROCHLORIDE
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Record name L-Lysine hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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